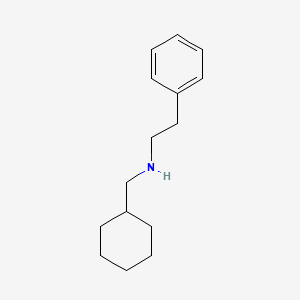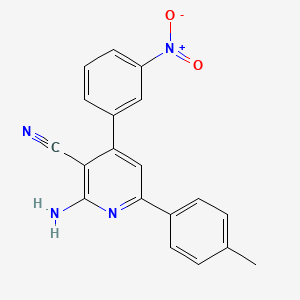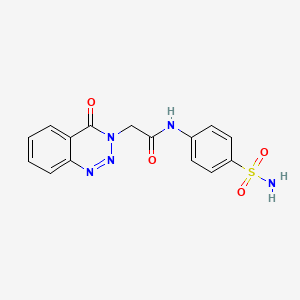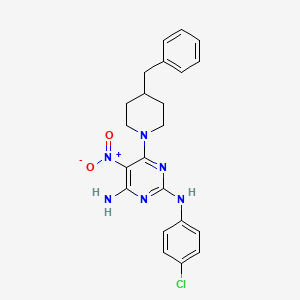
N-(cyclohexylmethyl)-2-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(cyclohexylmethyl)(2-phenylethyl)amine is an organic compound with the molecular formula C15H23N It is a secondary amine that features a cyclohexylmethyl group and a 2-phenylethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (cyclohexylmethyl)(2-phenylethyl)amine typically involves the reaction of cyclohexylmethylamine with 2-phenylethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (cyclohexylmethyl)(2-phenylethyl)amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
(cyclohexylmethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Substitution: Alkyl halides or acyl chlorides are used as reagents under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alkanes.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
(cyclohexylmethyl)(2-phenylethyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (cyclohexylmethyl)(2-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(cyclohexylmethyl)(2-phenylethyl)amine hydrochloride: A salt form of the compound with similar properties.
Desoxypipradrol (2-DPMP): A psychoactive stimulant structurally similar to (cyclohexylmethyl)(2-phenylethyl)amine.
Uniqueness
(cyclohexylmethyl)(2-phenylethyl)amine is unique due to its specific combination of a cyclohexylmethyl group and a 2-phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
分子式 |
C15H23N |
|---|---|
分子量 |
217.35 g/mol |
IUPAC名 |
N-(cyclohexylmethyl)-2-phenylethanamine |
InChI |
InChI=1S/C15H23N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1,3-4,7-8,15-16H,2,5-6,9-13H2 |
InChIキー |
VROYJSDEJAZEAO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CNCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(2-fluorophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B15153357.png)
![2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15153364.png)

![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153375.png)

![2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B15153386.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B15153392.png)
![methyl 8-(1H-benzimidazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B15153397.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B15153406.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(propan-2-yloxy)propan-1-amine](/img/structure/B15153413.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153427.png)
![3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one](/img/structure/B15153440.png)
![2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B15153447.png)

